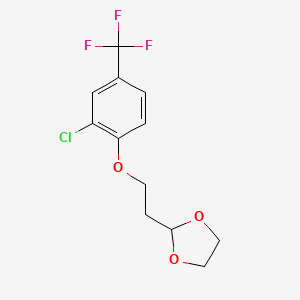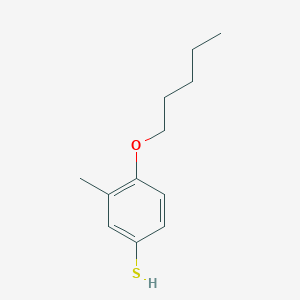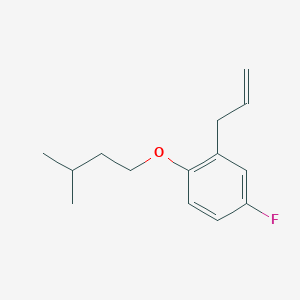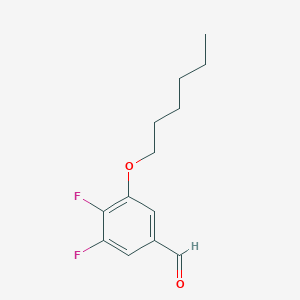![molecular formula C13H9ClF2S B7995453 1,4-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7995453.png)
1,4-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene is an organic compound characterized by the presence of difluoro, chlorophenyl, and sulfanylmethyl groups attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance . The general procedure includes the following steps:
Preparation of Boron Reagents: Organoboron compounds are prepared as intermediates.
Coupling Reaction: The organoboron compound is coupled with a halogenated aromatic compound in the presence of a palladium catalyst.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The difluoro and chlorophenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfanylmethyl group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
1,4-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the development of advanced materials with unique properties
Mecanismo De Acción
The mechanism of action of 1,4-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. The difluoro and chlorophenyl groups can interact with enzymes or receptors, modulating their activity. The sulfanylmethyl group may also play a role in binding to target molecules, influencing the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Difluorobenzene: Lacks the chlorophenyl and sulfanylmethyl groups, resulting in different chemical properties.
2-Chlorophenylsulfanylmethylbenzene: Lacks the difluoro groups, affecting its reactivity and applications.
1,4-Difluoro-2-methylbenzene: Lacks the chlorophenyl and sulfanylmethyl groups, leading to different biological and chemical properties
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)sulfanylmethyl]-1,4-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2S/c14-10-2-1-3-12(7-10)17-8-9-6-11(15)4-5-13(9)16/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHWZTBDLNLUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-(2-Chloro-5-fluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7995410.png)
![1-Chloro-2-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7995422.png)






